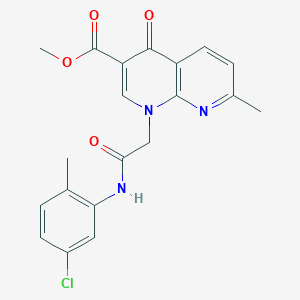

Methyl 1-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Description

Methyl 1-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a naphthyridine-derived compound featuring a 1,8-naphthyridine core substituted at positions 1, 3, and 5. The 1,8-naphthyridine scaffold is known for its pharmacological relevance, particularly in antimicrobial and anticancer research . The compound’s structure includes:

- Position 1: A 2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl group, introducing a secondary amide linkage and aromatic chlorination.

- Position 3: A methyl carboxylate ester, enhancing solubility and metabolic stability.

- Position 7: A methyl substituent, modulating electronic and steric properties.

Crystallographic data for analogous naphthyridine derivatives (e.g., methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate) confirm planar geometry and hydrogen-bonding networks critical for biological interactions .

Properties

IUPAC Name |

methyl 1-[2-(5-chloro-2-methylanilino)-2-oxoethyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O4/c1-11-4-6-13(21)8-16(11)23-17(25)10-24-9-15(20(27)28-3)18(26)14-7-5-12(2)22-19(14)24/h4-9H,10H2,1-3H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAGXDJAXFKVGCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 1-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula. The structure features a naphthyridine core, which is known for various biological activities. Its specific functional groups contribute to its interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that compounds similar to methyl 1-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate exhibit several mechanisms of action:

- Anticancer Activity : Studies have shown that naphthyridine derivatives can inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways. For instance, compounds with similar structures have demonstrated the ability to downregulate anti-apoptotic proteins like Bcl-2, leading to increased apoptosis in cancer cells .

- Antioxidant Properties : The antioxidant capacity of related compounds has been highlighted in various assays. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases .

- Inhibition of Protein Kinases : Some derivatives have been reported to inhibit protein kinases involved in cancer progression, thereby hindering tumor growth and metastasis .

Research Findings and Case Studies

Numerous studies have explored the biological activities of similar naphthyridine derivatives:

Pharmacological Applications

The potential applications of methyl 1-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate span several therapeutic areas:

- Cancer Therapy : Given its ability to induce apoptosis and inhibit tumor growth, this compound may serve as a lead in developing new anticancer agents.

- Neuroprotection : The antioxidant properties suggest potential use in neurodegenerative diseases where oxidative stress plays a critical role.

- Infectious Diseases : Similar compounds have shown activity against various pathogens, indicating a possible role in treating infectious diseases.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Modifications in 1,8-Naphthyridine Derivatives

Table 1: Key Structural Variations and Their Implications

Key Observations :

- Position 1: The target compound’s bulky 2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl group may enhance receptor binding specificity compared to simpler alkyl chains (e.g., ethyl in ). Chlorine and methyl groups on the phenyl ring could improve lipophilicity and metabolic resistance.

- Position 3 : Methyl carboxylate esters (target compound) vs. carboxamides (e.g., compound 67 ) influence solubility and hydrolysis rates. Carboxamides often exhibit higher metabolic stability but lower solubility.

- Position 7 : Methyl substitution is conserved across analogs, suggesting its role in maintaining planarity and π-stacking interactions.

Key Insights :

- The target compound’s synthesis likely parallels methods for carboxamide derivatives , but esterification at Position 3 may require milder conditions to avoid hydrolysis.

- Sonochemical methods (e.g., compound 2c ) offer faster reaction times and higher yields compared to traditional thermal approaches.

Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Physicochemical Data

Notes:

- *Predicted using analogous structures. The target compound’s higher LogP (vs.

- Carboxamide derivatives (e.g., compound 67 ) exhibit lower solubility due to reduced polarity, highlighting the trade-off between stability and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.